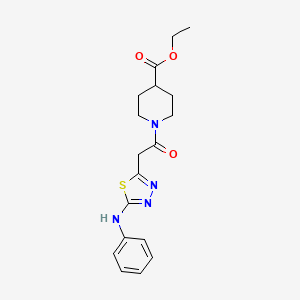
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H27ClN4O3 and its molecular weight is 527.02. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on novel quinoline and pyrazoline derivatives indicates significant antimicrobial potential. For example, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based compounds demonstrating potent antimicrobial activity, suggesting the possibility of designing new antimicrobial agents from similar structures (Ansari & Khan, 2017). Desai et al. (2012) also reported the synthesis of quinoline-based derivatives with broad-spectrum antimicrobial potency, highlighting the relevance of such compounds in addressing bacterial and fungal infections (Desai, Rajpara, & Joshi, 2012).
Antitumor Activity
Compounds with pyrazoline and quinoline structures have been evaluated for their antitumor properties. Montoya et al. (2014) developed a series of NH-pyrazoline derivatives evaluated for antitumor activity, indicating the potential of such compounds in cancer research (Montoya et al., 2014). This suggests that the compound could be of interest for further exploration in oncology.
Antimalarial and Antitubercular Activities
Karad et al. (2016) synthesized morpholinoquinoline conjugates with pyrazoline scaffolds, displaying significant antibacterial, antimalarial, and antitubercular activities. Such findings indicate the potential application of similar compounds in the development of treatments for infectious diseases (Karad, Purohit, Thakor, Thakkar, & Raval, 2016).
Neuroprotective Effects
The neuroprotective effects of pyrazoline derivatives, as shown in studies like that by Sameem et al. (2017), which evaluated novel pyrano[3,2-c]chromene derivatives, suggest the importance of further research into similar compounds for their potential in treating neurodegenerative disorders (Sameem et al., 2017).
Vasorelaxant Agents
Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids showing significant vasorelaxant properties. This study opens up possibilities for the use of similar chemical structures in cardiovascular research (Hassan, Rahman, Saleh, & Jaleel, 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-chloro-2-nitroaniline", "2-phenylacetyl chloride", "morpholine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde", "acetic anhydride", "sodium acetate", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "potassium hydroxide", "4-phenylquinoline-2-carbaldehyde" ], "Reaction": [ "Step 1: Nitration of 4-chloro-2-nitroaniline using sulfuric acid and nitric acid to obtain 4-chloro-2-nitroaniline.", "Step 2: Reduction of 4-chloro-2-nitroaniline using sodium sulfite and sodium hydroxide to obtain 4-chloro-2-aminophenol.", "Step 3: Condensation of 2-phenylacetyl chloride and morpholine to obtain 1-(2-morpholinoacetyl)-2-phenylacetonitrile.", "Step 4: Cyclization of 1-(2-morpholinoacetyl)-2-phenylacetonitrile with ethyl acetoacetate and hydrazine hydrate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine.", "Step 5: Acetylation of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine with acetic anhydride and sodium acetate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate.", "Step 6: Substitution of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate with 4-phenylquinoline-2-carbaldehyde using potassium hydroxide to obtain 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline-2(1H)-one." ] } | |
Numéro CAS |
361170-82-3 |
Nom du produit |
6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Formule moléculaire |
C30H27ClN4O3 |
Poids moléculaire |
527.02 |
Nom IUPAC |
6-chloro-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H27ClN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37) |
Clé InChI |
SNRCPPRLWINUIH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)


![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)


![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)




![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)